Cas no 103-30-0 (trans-Stilbene)

trans-Stilbene 化学的及び物理的性質
名前と識別子
-
- trans-Stilbene
- trans-1,1-(1,2-Ethenediyl)bis(benzene)
- trans-1,2-Diphenylethylene
- STILBENE, trans-(RG)
- (e)-stilbene
- [E]-1,2-diphenylethene
- 1,2-diphenylethylene
- BIBENZAL
- Bibenzylidene
- Dibenzal,(E)
- Stilbene,(E)
- Toluylene
- trans-1,2-diphenylethylen
- trans-bibenzal
- (E)-1,2-Diphenylethylene
- 1,1'-(1E)-1,2-Ethenediylbis[benzene]
- NSC 2069
- trans-1,2-Diphenylethene
- trans-Diphenylethene
- cp46940
- Dibenzal, (E)-
- Stilbene, (E)-
- STILBENE
- Bibenzylidine
- alpha,beta-Diphenylethylene
- Stilben
- Stilben [German]
- (E)-1,2-Diphenylethene
- 1,1'-(1,2-Ethenediyl)dibenzene
- 1,1'-(1,2-Ethenediyl)bisbenzene
- trans-alpha,beta-Diphenylethylene
- (2-phenylethenyl)benzene
- Benzene, 1,1'-(1E)-1,2-ethenediylbis-
- NS00023216
- 103-30-0
- Stilbenes
- 588-59-0
- A832041
- ghl.PD_Mitscher_leg0.1238
- Benzene,1'-(1,2-ethenediyl)bis-, (E)-
- Benzene, 1,1'-(1,2-ethenediyl)bis-, (E)-
- BIDD:ER0266
- EINECS 209-621-3
- UNII-W1WNW14Z2I
- 1,1'-(1,2-Ethenediyl)bis[benzene]
- BIDD:ER0595
- NSC2069
- 1,1'-(ethene-1,2-diyl)dibenzene
- CS-0144621
- TRANS-STILBENE-ALPHA,ALPHA'-D2
- 1,1'-ethene-1,2-diyldibenzene
- EN300-303343
- EN300-100505
- E-stilbene
- Tox21_202726
- (E)-1,1'-(1,2-Ethenediyl)bisbenzene
- TRANS-STILBENE-D10 (RINGS-D10)
- LS-14271
- DTXCID106050
- STILBENE TRANS-FORM [MI]
- NSC-2069
- Trans-STILBENE, SCINT. GRADE
- TRANS-1,2-DIPHENYLETHYLENE [HSDB]
- CAS-103-30-0
- [(E)-2-Phenylethenyl]benzene
- AC-20799
- STILBENE TRANS-FORM
- trans stilbene
- 4-05-00-02160 (Beilstein Handbook Reference)
- NCGC00260274-01
- CHEBI:36007
- 1,trans-2-Diphenylethene
- trans-Stilbene, 96%
- InChI=1/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11
- CHEBI:26775
- trans-.alpha.,.beta.-Diphenylethylene
- benzene, 1,1'-[(E)-1,2-ethenediyl]bis-
- S0090
- D78253
- CHEMBL113028
- BRN 1616740
- 1,trans-2-Diphenylethylene
- CCRIS 5933
- HSDB 5020
- 1,2-Diphenylethene
- E-1,2-diphenylethene
- STILBENE, TRANS-
- BDBM175262
- AKOS002312306
- S-8000
- Trans-1,2-Diphenylethene (1)
- .alpha.,.beta.-Diphenylethylene
- UNII-3FA7NW80A0
- BRN 1904445
- Q306338
- 1,1'-(E)-ethene-1,2-diyldibenzene
- AI3-52677
- HY-128793
- DTXSID4026050
- [(1E)-2-phenylethenyl]benzene
- 3FA7NW80A0
- W1WNW14Z2I
- 5284-44-6
- EINECS 203-098-5
- MFCD00064300
- 1,1'-[(1E)-ethene-1,2-diyl]dibenzene
- DB-002007
- DA-78578
- C22600
-
- MDL: MFCD00004788
- インチ: 1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+
- InChIKey: PJANXHGTPQOBST-VAWYXSNFSA-N
- ほほえんだ: C1(C([H])=C([H])C([H])=C([H])C=1[H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1616740
計算された属性
- せいみつぶんしりょう: 180.09400
- どういたいしつりょう: 180.093900383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色針晶
- 密度みつど: 0.97 g/mL at 25 °C(lit.)
- ゆうかいてん: 123.0 to 126.0 deg-C
- ふってん: 307°C(lit.)
- フラッシュポイント: 305-307°C
- 屈折率: 1.6230
- ようかいど: 0.00029g/l
- すいようせい: Soluble in benzene and ether. Insoluble in water.
- PSA: 0.00000
- LogP: 3.85700
- ようかいせい: 水に不溶、エタノールに微溶、エーテルとベンゼンに溶解する。水蒸気による揮発性
- じょうきあつ: 0.0±0.3 mmHg at 25°C
- マーカー: 8817
trans-Stilbene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:UN3077
- WGKドイツ:2
- 危険カテゴリコード: 22-36-51/53
- セキュリティの説明: S26-S36/37-S61
- RTECS番号:WJ4926500
-
危険物標識:
- 危険レベル:9
- 包装等級:III
- セキュリティ用語:9
- リスク用語:R22; R36; R51/53
- 危険レベル:9
- TSCA:Yes
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- 包装グループ:III
- 包装カテゴリ:III
trans-Stilbene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
trans-Stilbene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2282-20 mg |
trans-Stilbene |
103-30-0 | 99.96% | 20mg |
¥ 110 | 2023-07-10 | |
Enamine | EN300-303343-2.5g |
[(E)-2-phenylethenyl]benzene |
103-30-0 | 95% | 2.5g |
$27.0 | 2023-02-25 | |
Enamine | EN300-100505-1g |
(2-phenylethenyl)benzene, cis |
103-30-0 | 95% | 1g |
$28.0 | 2023-10-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17840-25g |
Trans-stilbene |
103-30-0 | 25g |
¥169.0 | 2021-09-03 | ||
TRC | S686840-100g |
trans-Stilbene |
103-30-0 | 100g |
$276.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0090-100g |
trans-Stilbene |
103-30-0 | 98.0%(GC) | 100g |
¥730.0 | 2022-06-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2282-25 mg |
trans-Stilbene |
103-30-0 | 25mg |
¥347.00 | 2022-02-28 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161734-5g |
trans-Stilbene |
103-30-0 | >98.0%(GC) | 5g |
¥56.90 | 2023-08-31 | |
Enamine | EN300-303343-10.0g |
[(E)-2-phenylethenyl]benzene |
103-30-0 | 95% | 10.0g |
$41.0 | 2023-02-25 | |
Enamine | EN300-303343-0.05g |
[(E)-2-phenylethenyl]benzene |
103-30-0 | 95% | 0.05g |
$19.0 | 2023-02-25 |
trans-Stilbene 関連文献
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Céline Rivière,Alison D. Pawlus,Jean-Michel Mérillon Nat. Prod. Rep. 2012 29 1317
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2. Activation of hydrogen peroxide by p-nitrophenyl chloroformate. Indication for in situ formation of carbon trioxide and evidence for singlet oxygen generation by the chloride-catalysed decomposition of hydrogen peroxide in acidic solutionCarsten Bender,Hans-Dieter Brauer p-nitrophenyl chloroformate. Indication for in situ formation of carbon trioxide and evidence for singlet oxygen generation by the chloride-catalysed decomposition of hydrogen peroxide in acidic solution. Carsten Bender Hans-Dieter Brauer J. Chem. Soc. Perkin Trans. 2 2000 535
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3. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizerKaho Nakatani,Hirofumi Sato,Ryoichi Fukuda Phys. Chem. Chem. Phys. 2022 24 1712
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Yatao Su,Xiu Wang,Qianwen Lin,Qi Shen,Shuangwen Xu,Liping Fang,Xin Wen Catal. Sci. Technol. 2023 13 1718
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Grégoire Sieg,Igor Müller,Kilian Wei?er,C. Gunnar Werncke Chem. Sci. 2022 13 13872
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Fatemeh Doraghi,Faeze Yousefnejad,Soghra Farzipour,Seyedeh Pegah Aledavoud,Bagher Larijani,Mohammad Mahdavi Org. Biomol. Chem. 2023 21 1846
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Joshua Seylar,Dmytro Stasiouk,Davide L. Simone,Vikas Varshney,James E. Heckler,Ruel McKenzie RSC Adv. 2021 11 6504
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8. Shrinkable/stretchable bis(calix[4]arenes) comprising photoreactive azobenzene or stilbene linkersIvan Lentin,Alexander Gorbunov,Stanislav Bezzubov,Valentina Nosova,Dmitry Cheshkov,Vladimir Kovalev,Ivan Vatsouro Org. Chem. Front. 2023 10 1470
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Dipesh S. Harmalkar,Jyotirling R. Mali,Aneesh Sivaraman,Yongseok Choi,Kyeong Lee RSC Adv. 2018 8 21191
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Wenliang Huang,Paul M. Abukhalil,Saeed I. Khan,Paula L. Diaconescu Chem. Commun. 2014 50 5221
trans-Stilbeneに関する追加情報
Trans-Stilbene: A Comprehensive Overview
Trans-stilbene (CAS No. 103-30-0) is a naturally occurring organic compound with the chemical formula C14H12. It is a derivative of stilbene, a class of compounds characterized by two phenyl groups connected by a double bond. The trans configuration refers to the spatial arrangement of the phenyl groups, which are on opposite sides of the double bond. This compound has garnered significant attention in recent years due to its diverse applications in chemistry, pharmacology, and materials science.
The structure of trans-stilbene is relatively simple, consisting of two benzene rings connected by a double bond. This arrangement imparts unique electronic and optical properties to the molecule. Recent studies have explored the potential of stilbene derivatives in photovoltaic applications, where their ability to absorb light and facilitate electron transfer makes them promising candidates for next-generation solar cells. Researchers have also investigated the use of stilbene-based materials in organic light-emitting diodes (OLEDs), where their high fluorescence quantum yield and stability are advantageous.
One of the most notable advancements in trans-stilbene research is its role in drug discovery. Scientists have synthesized various stilbene derivatives with tailored pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. For instance, a 2023 study published in *Nature Communications* demonstrated that certain stilbene analogs exhibit potent inhibitory effects on tumor growth by targeting specific signaling pathways. These findings have opened new avenues for the development of targeted therapies.
In addition to its pharmacological applications, trans-stilbene has found utility in the field of materials science. Researchers have developed stilbene-based polymers with high thermal stability and mechanical strength, making them suitable for use in high-performance composites. A recent breakthrough involves the synthesis of stilbene-containing copolymers that exhibit excellent electrical conductivity, paving the way for their integration into flexible electronics.
The synthesis of trans-stilbene has also been optimized in recent years. Traditional methods involve the coupling of phenyl groups via palladium-catalyzed cross-coupling reactions. However, advancements in catalytic chemistry have enabled more efficient and selective routes to prepare stilbene derivatives. For example, a 2022 study reported the use of a novel ruthenium catalyst to synthesize stilbene analogs with unprecedented yields and purity.
Despite its numerous applications, the environmental impact of trans-stilbene remains a topic of interest. Studies have shown that certain stilbene derivatives can undergo photochemical degradation under UV light, reducing their persistence in the environment. This property is particularly relevant for applications where long-term stability is not desired, such as in biodegradable polymers.
In conclusion, trans-stilbene (CAS No. 103-30-0) stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and tunable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses and improvements in its synthesis and application, trans-stilbene is poised to play an even greater role in shaping future technological and medical advancements.
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